molecular formula C19H18F3N3O3 B2614944 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034374-41-7

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2614944
CAS No.: 2034374-41-7
M. Wt: 393.366
InChI Key: CPEAXHLFSVZMSO-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide features a benzamide core linked via an ethyl chain to a pyrazole ring substituted with a furan-2-yl group and two methyl groups. Pyrazole and furan heterocycles are common in medicinal chemistry due to their versatility in hydrogen bonding and π-π interactions, suggesting applications in targeting enzymes or receptors associated with inflammation, oncology, or infectious diseases .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12-17(16-8-5-11-27-16)13(2)25(24-12)10-9-23-18(26)14-6-3-4-7-15(14)28-19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEAXHLFSVZMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2OC(F)(F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and a trifluoromethoxybenzamide structure. Its molecular formula is C16H18F3N3OC_{16}H_{18}F_3N_3O.

Antimicrobial Activity

This compound has shown promising antibacterial and antifungal activities in vitro.

Study Findings:

  • Bacterial Inhibition : In studies comparing various derivatives, compounds with similar structural motifs exhibited significant inhibition against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes like MurB .
  • Fungal Activity : The compound also demonstrated antifungal properties against common pathogenic fungi. The minimum inhibitory concentrations (MICs) were comparable to established antifungal agents such as ketoconazole .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It is hypothesized that the pyrazole ring contributes to the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism:

The compound's structure allows it to interact with COX enzymes, leading to reduced levels of pro-inflammatory mediators such as prostaglandins.

Anticancer Potential

Recent investigations have explored the anticancer activity of this compound.

Case Studies:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .
  • Multicellular Spheroids : A study utilizing multicellular spheroids showed enhanced anticancer activity compared to monolayer cultures, indicating its potential effectiveness in more physiologically relevant models .

Data Summary

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of bacterial growth
AntifungalEffective against pathogenic fungi
Anti-inflammatoryModulation of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of pyrazole, including those containing furan and trifluoromethoxy groups, exhibit notable activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties
The structural features of this compound suggest potential anticancer applications. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of furan and trifluoromethoxy groups may enhance these effects by modulating biological pathways involved in tumor growth.

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole compounds. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the anti-inflammatory activity by affecting the compound's interaction with inflammatory mediators .

Agrochemicals

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests and pathogens. Studies have indicated that such compounds can effectively control agricultural pests by interfering with their growth and reproduction .

Plant Growth Regulators
Research into pyrazole compounds has also explored their roles as plant growth regulators. These compounds can influence plant hormone levels, promoting or inhibiting growth depending on their concentration and application method .

Materials Science

Polymeric Applications
The unique chemical structure of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide allows for its incorporation into polymer matrices. This could lead to the development of materials with enhanced thermal stability and chemical resistance .

Nanocomposites
In materials science, there is ongoing research into the use of such compounds in nanocomposites. The combination of organic compounds with nanoparticles can yield materials with enhanced mechanical properties and conductivity .

Case Studies

Study ReferenceApplication AreaFindings
AntimicrobialDemonstrated effective inhibition against Mycobacterium smegmatis
AgrochemicalsShowed potential as a pesticide with significant efficacy against pests
Materials ScienceHighlighted the use in developing polymeric materials with improved properties

Comparison with Similar Compounds

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethyl-1-piperidinyl)sulfonyl]benzamide ()

  • Molecular Formula : C₃₀H₃₇N₅O₄S₂
  • Key Features: Benzothiazole substituent: Replaces the furan in the target compound, introducing a sulfur-containing heterocycle that may enhance rigidity and π-stacking interactions. Piperidinyl sulfonyl group: Adds a polar sulfonyl moiety, increasing molecular weight (595.777 g/mol vs. Ethoxy group: Unlike the trifluoromethoxy group, this alkoxy substituent is less electronegative, which may reduce metabolic resistance but improve bioavailability in hydrophobic environments.
  • Implications : The benzothiazole and sulfonyl groups could target proteases or kinases, while the absence of a trifluoromethoxy group may alter pharmacokinetics .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Molecular Formula: Not explicitly stated; Mass: 589.1 g/mol (M⁺+1).
  • Key Features: Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system offering enhanced planar rigidity compared to the pyrazole in the target compound. Fluorinated chromenone moiety: Introduces aromatic fluorine atoms, which can improve binding affinity via halogen bonding.
  • Implications: The fluorinated chromenone and sulfonamide may target DNA-associated enzymes (e.g., topoisomerases) or kinases, with fluorine enhancing blood-brain barrier penetration .

4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)methylene)-...benzamide ()

  • Key Features: Furan-methylene-pyrazole hybrid: Retains the furan moiety but incorporates a nitro group (-NO₂), which is highly electron-withdrawing and may confer redox activity or toxicity. Polyethylene glycol (PEG)-like chain: A hydrophilic linker that drastically increases solubility, unlike the ethyl chain in the target compound.
  • Implications : The nitro group could limit therapeutic utility due to metabolic instability, while the PEG-like chain may enhance biocompatibility for drug delivery .

N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide ()

  • Key Features: Dihydropyrazole core: A partially saturated pyrazole ring that may reduce planarity and alter binding pocket interactions. Chlorophenyl and dimethoxyphenyl groups: Introduce steric bulk and methoxy-mediated solubility, contrasting with the furan and trifluoromethoxy groups in the target. Trifluoromethyl (-CF₃) vs.
  • Implications : The dihydropyrazole and -CF₃ groups may optimize selectivity for G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₂₃F₃N₄O₃* ~451 Furan-2-yl, -OCF₃ Balanced lipophilicity, metabolic stability
Compound C₃₀H₃₇N₅O₄S₂ 595.777 Benzothiazole, piperidinyl sulfonyl High polarity, protease targeting
Compound Not specified 589.1 Pyrazolopyrimidine, fluorophenyl DNA/enzyme interaction, CNS penetration
Compound Not specified Not specified Nitrophenyl, PEG-like chain Redox activity, enhanced solubility
Compound C₂₉H₂₈ClF₃N₄O₄ ~617.0 Dihydropyrazole, -CF₃ GPCR modulation, membrane permeability

*Estimated based on structural similarity.

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